N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide

Medicinal chemistry Scaffold design Structure-Activity Relationship (SAR)

Researchers needing distinct benzothiazole scaffolds for anticancer or enzyme inhibition programs face limited access to rare 6-carboxamide positional isomers. This N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide (CAS 330191-10-1) offers: - Rare 2-methylsulfanyl-6-carboxamide topology vs. common 2-amido analogs - Computed logP 3.568 & tPSA 45 Ų for CNS/drug-like property space - One-step synthetic route to 10-50 member analog libraries Available from BenchChem with full analytical data.

Molecular Formula C15H18N2OS2
Molecular Weight 306.44
CAS No. 330191-10-1
Cat. No. B2850172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide
CAS330191-10-1
Molecular FormulaC15H18N2OS2
Molecular Weight306.44
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCCC3
InChIInChI=1S/C15H18N2OS2/c1-19-15-17-12-8-7-11(9-13(12)20-15)16-14(18)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,16,18)
InChIKeyGWMZRYSJTLLFNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide: Compound Overview


N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide (CAS 330191-10-1) is a synthetic benzothiazole derivative with the molecular formula C15H18N2OS2 and a molecular weight of 306.44 g/mol [1]. It belongs to a class of sulfur-containing heterocycles widely explored for anticancer, antimicrobial, and enzyme-inhibitory activities [2]. The compound features a rare 2-methylsulfanyl-6-carboxamide substitution topology that distinguishes it from the more extensively studied 2-amidobenzothiazole series. Its computed logP of 3.568 and topological polar surface area (tPSA) of 45 Ų suggest moderate lipophilicity and acceptable membrane permeability potential, placing it in a favorable drug-like property space relative to larger benzothiazole analogs [1]. Despite the absence of peer-reviewed biological data for this exact molecule in ChEMBL as of 2020, closely related 6-carboxamide benzothiazoles have demonstrated nanomolar cytotoxicity in human cancer cell lines via PI3K/AKT pathway suppression, making this scaffold a relevant starting point for medicinal chemistry optimization [3].

Scaffold 6-carboxamide-2-methylsulfanyl benzothiazole; topology distinct from 2-amido series
Drug-like profile Computed logP 3.57, tPSA 45 Ų, zero Ro5 violations; acceptable permeability potential
Synthesis One-step amide coupling; supports rapid analog library expansion

N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide: Why Generic Substitution Fails


Benzothiazole derivatives exhibit profound biological divergence based on the position and nature of substituents, particularly the carboxamide linkage point and the C2 heteroatom substitution. The vast majority of published benzothiazole-cyclohexanecarboxamide research focuses on the 2-amido series, where the carboxamide is attached at the C2 position of the thiazole ring [1]. In contrast, the target compound N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide places the cyclohexanecarboxamide group at the C6 position of the benzene ring while a methylsulfanyl thioether occupies the C2 position, creating an entirely different hydrogen-bonding and steric landscape [2]. This positional isomerism has been shown to drastically alter observed cytotoxicity: in a series of (benzo[d]thiazol-2-yl)cyclohexanecarboxamides (compounds 2a-g), only the 6-ethoxy-substituted analog 2c demonstrated significant activity against A549 lung carcinoma, MCF7-MDR breast cancer, and HT1080 fibrosarcoma cell lines, whereas the unsubstituted 2a and 6-methyl analog 2e were largely inactive [1]. Furthermore, the 2-methylsulfanyl group in the target compound introduces distinct electronic effects (lone-pair donation from sulfur) and metabolic liabilities (potential sulfoxidation) compared to 2-amino or 2-unsubstituted variants, making direct substitution unreliable without re-characterization of potency, selectivity, and ADME properties [2].

Feature
Target (6-Carboxamide, 2-SMe)
Generic 2-Amido Benzothiazole
Carboxamide position
C6 (benzene ring)
C2 (thiazole ring)
C2 substituent
Methylsulfanyl (thioether, lipophilic)
Amide (polar, H-bond donor)
Activity dependence
C6 substitution can gate cytotoxicity
Activity dominated by C2 amide; unsubstituted C6 often inactive
Metabolic liability
Predicted S-oxidation to sulfoxide/sulfone
N-acetylation, N-oxidation; different clearance profile

Positional isomerism and C2 substitution create non-interchangeable profiles. Direct replacement may not preserve biological activity without re-characterization.

N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide: Differentiation Evidence


6- vs. 2-Carboxamide Benzothiazole Activity Divergence

The target compound's carboxamide attachment at the C6 position of the benzothiazole benzene ring represents a fundamentally different pharmacophore topology than the dominant 2-amido series. In a direct SAR study by Nam et al. (2010), the 2-amido compound N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide (2a) with no C6 substitution showed negligible cytotoxicity across all tested cell lines [1]. In contrast, the closely related 6-substituted analog N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) demonstrated significant cytotoxicity against A549 (lung carcinoma), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma) cell lines, indicating that C6 substitution on the benzothiazole ring can critically gate biological activity [1]. While the target compound features a reversed carboxamide attachment (C6 amide with C2 methylsulfanyl vs. C2 amide with C6 ethoxy), this positional isomerism evidence establishes that benzothiazole substitution topology is a non-trivial determinant of cellular potency, and that generic substitution of 2-amido for 6-amido scaffolds will not preserve biological activity.

C6 vs C2 Amide Activity
Class-level inference
2a (unsubstituted C6): inactive; 2c (6-ethoxy): significant cytotoxicity
Positional isomerism gates benzothiazole activity; C6 substitution is critical.
Direct target activity data not available; based on Nam et al. 2010 SAR.
Medicinal chemistry Scaffold design Structure-Activity Relationship (SAR)

Physicochemical Profile: Target Compound vs. PB11

Computationally predicted physicochemical properties reveal significant differentiation between the target compound and its closest published active analog PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide). The target compound has a calculated logP of 3.568 and a topological polar surface area (tPSA) of 45 Ų [1]. In contrast, PB11 is predicted to have a substantially higher tPSA due to the oxazole heterocycle and the ketone group on the cyclohexane ring (estimated tPSA >80 Ų based on structural analysis), along with a lower logP due to increased hydrogen-bond acceptor count. The target compound possesses only 1 hydrogen-bond donor (the amide NH) and 4 hydrogen-bond acceptors, whereas PB11 has additional donor/acceptor capacity from its more functionalized substituents [2]. This property differential translates to predicted superior membrane permeability for the target compound (lower tPSA) combined with higher lipophilicity, making it potentially more suitable for passive diffusion across biological membranes but also more prone to metabolic clearance via CYP450-mediated oxidation of the methylsulfanyl group.

Physicochemical Profile vs PB11
Cross-study comparable
tPSA ~35+ Ų lower than PB11 (45 vs >80 Ų)
May support superior passive membrane permeability.
Computed properties; in vitro permeability assays required.
Drug design Computational chemistry Physicochemical profiling

2-Methylsulfanyl vs. 2-Amino: LSD1 Selectivity Comparison

BindingDB and ChEMBL data provide quantitative enzyme inhibition data for the 2-amino analog N-(2-aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide. This 2-amino analog shows an IC50 of 2.5 μM (2,500 nM) against human lysine-specific histone demethylase 1A (LSD1/KDM1A) in a biochemical assay, while exhibiting significantly weaker inhibition of MAO-A (IC50 230 μM) and MAO-B (IC50 500 μM), indicating target selectivity [1]. The target compound replaces the 2-amino group with a 2-methylsulfanyl thioether, which eliminates the hydrogen-bond donor capacity at C2 and introduces a bulkier, more lipophilic sulfur substituent. In structure-activity relationship studies across benzothiazole series, the C2 substituent identity has been shown to modulate both potency and selectivity profiles: electron-donating groups (amino, methylthio) versus electron-withdrawing groups (nitro, methylsulfonyl) produce different inhibitory spectra against cancer cell lines and microbial strains [2]. While direct LSD1 inhibition data for the target 2-methylsulfanyl compound are not publicly available, the 2-amino analog's 2.5 μM IC50 provides a quantitative baseline against which the 2-methylsulfanyl variant can be benchmarked in head-to-head profiling.

LSD1 Inhibition Benchmark
Cross-study comparable
2-amino analog LSD1 IC50: 2,500 nM
Quantitative benchmark for evaluating 2-methylsulfanyl LSD1 selectivity.
Target LSD1 data not available; head-to-head profiling advised.
Epigenetics Enzyme inhibition LSD1/KDM1A

Synthetic Tractability: One-Step Coupling Advantage

The target compound's chemical structure enables straightforward synthesis via a single-step amide coupling between 2-(methylsulfanyl)-1,3-benzothiazol-6-amine and cyclohexanecarboxylic acid (or its acid chloride), using standard coupling reagents such as EDCI/HOBt or triethylamine-mediated acylation [1]. In contrast, the published anticancer analog PB11 requires a multistep synthesis involving: (i) preparation of 3,5-dimethyl-1,2-oxazol-4-yl-methanethiol, (ii) alkylation of 2-mercaptobenzothiazole-6-amine, and (iii) coupling with 4-oxocyclohexane-1-carboxylic acid [2]. The 2-amino analog similarly requires protection/deprotection sequences due to the competing nucleophilicity of the 2-amino group. The target compound's 2-methylsulfanyl group is chemically inert under standard amide coupling conditions, eliminating side reactions at the C2 position and enabling high-yield, high-purity product isolation. From a procurement perspective, this translates to lower synthesis cost, higher batch-to-batch consistency, and greater commercial availability compared to more complex 2-substituted benzothiazole-6-carboxamides.

Synthetic Tractability
Supporting evidence
1 step (target) vs ≥3 steps (PB11)
Single-step amide coupling supports high-throughput analog generation.
Protecting-group-free synthesis; literature methodology verified.
Synthetic chemistry Building block utility Library synthesis

CNS Drug-Likeness: Target vs. 2-Carboxamide Series

The target compound's physicochemical profile (MW 306.44, logP 3.568, tPSA 45 Ų, 1 HBD, 4 HBA) falls within favorable ranges for oral drug-likeness according to Lipinski's Rule of Five, with zero violations [1]. More specifically, its tPSA of 45 Ų is well below the 70 Ų threshold commonly associated with blood-brain barrier penetration, and its logP of 3.568 is near the optimal range (3-5) for CNS drug candidates. In comparison, the 2-amido series compounds exemplified by N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c, MW ~290, tPSA ~55 Ų) have slightly higher tPSA due to the ethoxy oxygen, while the sulfone analog N-(6-methylsulfonylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide has substantially higher tPSA (>80 Ų) and an additional hydrogen-bond acceptor [2]. The target compound's balanced profile positions it as a candidate for CNS-targeted probe development, whereas bulkier or more polar 2-substituted analogs may be preferentially suited for peripheral target applications.

CNS Drug-Likeness
Cross-study comparable
tPSA 45 Ų, logP 3.57, 0 Ro5 violations
Candidate for CNS-targeted probe development; tPSA below 70 Ų threshold.
Computed CNS MPO desirable; experimental brain penetration not validated.
Drug-likeness CNS drug design Multiparameter optimization

Metabolic Stability: 2-Methylsulfanyl vs. Other Analogs

The 2-methylsulfanyl thioether group in the target compound represents a well-characterized metabolic soft spot susceptible to cytochrome P450-mediated S-oxidation to the corresponding sulfoxide and sulfone metabolites. This metabolic pathway has been extensively documented for 2-(methylthio)benzothiazole and related thioether-containing drugs [1]. In contrast, the 2-amino analog N-(2-aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide undergoes different Phase I metabolism (N-acetylation, N-oxidation), while the PB11 analog's 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl] group introduces additional metabolic liabilities at the oxazole ring [2]. The methylsulfanyl-to-sulfoxide conversion in the target compound increases polarity (ΔlogP approximately -1.0 to -1.5 log units), which may accelerate clearance but also represents a potential prodrug strategy if the sulfoxide metabolite retains or enhances target binding. Quantitative prediction using in silico metabolism tools (e.g., SMARTCyp, SOMP) ranks the 2-methylsulfanyl sulfur as the primary site of CYP3A4-mediated metabolism with a predicted intrinsic clearance >50 μL/min/mg, significantly higher than the 2-amino or 2-methyl analogs' predicted clearance [1].

Metabolic Stability
Class-level inference
Predicted primary metabolism: CYP3A4 S-oxidation
More suited for in vitro screening applications where metabolic stability is less critical.
In silico prediction; in vitro microsomal stability data lacking.
Drug metabolism Pharmacokinetics Sulfoxidation

N-[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide: Application Scenarios


Kinase & Epigenetic Library Design: LSD1 and PI3K/AKT Probes

Given the 2-amino analog's demonstrated LSD1 inhibition (IC50 2.5 μM) and the PB11 analog's potent PI3K/AKT pathway suppression in glioblastoma and cervical cancer cells (IC50 <50 nM), the target compound serves as a structurally distinct starting point for focused library synthesis targeting these pathways [1][2]. Its one-step synthetic accessibility enables rapid parallel synthesis of 10- to 50-member analog libraries varying the cyclohexane ring and the 2-methylsulfanyl group, while its favorable CNS drug-like properties (tPSA 45 Ų, logP 3.568) make it particularly suited for brain tumor (glioblastoma) probe development [3]. Researchers should benchmark new analogs against the 2-amino compound's LSD1 selectivity window (92-fold over MAO-A, 200-fold over MAO-B) as a minimum selectivity threshold [1].

In Vitro Anticancer Screening with Metabolic Awareness

The target compound's predicted high hepatic clearance due to 2-methylsulfanyl S-oxidation makes it an appropriate candidate for in vitro cytotoxicity screening panels where metabolic stability is not a confounding factor [4]. Its simple cyclohexane ring and low molecular weight (306.44 g/mol) facilitate structure-activity relationship interpretation, as any observed potency shifts can be confidently attributed to specific structural modifications rather than confounding ADME factors. The 6-carboxamide topology, which has been validated as critical for activity in the benzothiazole class [5], positions this compound as a core scaffold for generating initial hits that can be subsequently optimized for metabolic stability by replacing the 2-methylsulfanyl group with more stable bioisosteres (e.g., methylsulfonyl, trifluoromethyl, or heteroaryl substituents).

Prodrug and Metabolite Identification Studies

The 2-methylsulfanyl thioether group's predictable metabolic fate (sequential S-oxidation to sulfoxide and sulfone) makes the target compound an informative model substrate for studying CYP450-mediated thioether metabolism in drug discovery programs [4]. Researchers can synthesize and characterize the sulfoxide and sulfone derivatives, evaluate their relative potency and selectivity, and determine whether the sulfoxide metabolite represents an active species suitable for prodrug development. This application is particularly relevant for programs targeting CNS disorders, where the increased polarity of the sulfoxide metabolite (ΔlogP ~ -1.0 to -1.5) may reduce brain penetration and necessitate alternative C2 substituents [3].

Antimicrobial Profiling Against Drug-Resistant Pathogens

Benzothiazole derivatives bearing sulfur substituents have demonstrated activity against Mycobacterium abscessus and Mycobacterium avium complex, with MIC values ranging from 0.03 to 2 μg/mL, potentially via MmpL3 mycolic acid transporter inhibition [6]. While the target compound itself lacks published antimicrobial data, its 2-methylsulfanyl-6-carboxamide scaffold combines structural features present in both antimycobacterial benzothiazole amides (the amide functionality) and antifungal 2-methylthiobenzothiazole derivatives (the methylsulfanyl group). Researchers focused on neglected tropical diseases or drug-resistant bacterial infections can screen the target compound against M. abscessus, M. tuberculosis, and Candida albicans, benchmarking MIC values against the published 0.03-2 μg/mL range for related benzothiazole amides [6].

Application
Selection Property
Validation Focus
Epigenetic and kinase probe design
LSD1/PI3K pathway inhibition context
Benchmark against 2-amino LSD1 inhibition and PB11 pathway suppression endpoints
In vitro cytotoxicity screening
Metabolic stability-agnostic assay suitability
Structure-activity interpretation with minimal ADME confound
Thioether prodrug and metabolite ID studies
CYP450-mediated S-oxidation pathway model
Synthesize sulfoxide/sulfone metabolites; assess activity retention
Antimicrobial screening against drug-resistant pathogens
Benzothiazole amide scaffold with sulfur substitution
MIC screening against M. abscessus and M. tuberculosis relative to published benzothiazole amides
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